molecular formula C16H14BrNO B11171665 2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11171665
M. Wt: 316.19 g/mol
InChI Key: NKPKSIDIFJBFFH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is an organic compound that features a bromophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3-dihydro-1H-indole.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,3-dihydro-1H-indole in the presence of a base such as sodium hydroxide.

    Formation of the Ethanone: The intermediate product is then subjected to further reactions to form the ethanone group.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-(4-fluorophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
  • 2-(4-methylphenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Uniqueness

2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H14BrNO/c17-14-7-5-12(6-8-14)11-16(19)18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2

InChI Key

NKPKSIDIFJBFFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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